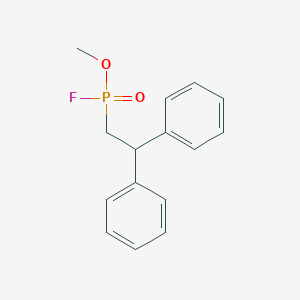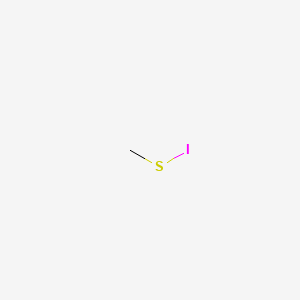
Methylsulfenyliodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfenyliodide is an organosulfur compound with the molecular formula CH₃IS and a molecular weight of 174.004 g/mol . It is also known as methanesulfenyl iodide. This compound is characterized by the presence of a sulfur-iodine bond, which imparts unique chemical properties.
Méthodes De Préparation
Methylsulfenyliodide can be synthesized through the reaction of methyl mercaptan (CH₃SH) with iodine (I₂). The reaction typically occurs under mild conditions and can be represented as follows: [ \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{IS} + \text{HI} ] This method involves the direct iodination of methyl mercaptan, resulting in the formation of this compound and hydrogen iodide as a byproduct .
Analyse Des Réactions Chimiques
Methylsulfenyliodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form methyl mercaptan.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methylsulfenyliodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used to study the effects of sulfur-iodine bonds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of methylsulfenyliodide involves its ability to form reactive intermediates, such as sulfenyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
Methylsulfenyliodide can be compared with other similar compounds, such as:
Methanesulfenyl chloride (CH₃SCl): Similar in structure but contains a chlorine atom instead of iodine.
Methanesulfenyl bromide (CH₃SBr): Contains a bromine atom instead of iodine.
Ethylsulfenyliodide (C₂H₅IS): Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can influence the compound’s chemical behavior and its applications .
Propriétés
Numéro CAS |
86381-89-7 |
|---|---|
Formule moléculaire |
CH3IS |
Poids moléculaire |
174.01 g/mol |
Nom IUPAC |
methyl thiohypoiodite |
InChI |
InChI=1S/CH3IS/c1-3-2/h1H3 |
Clé InChI |
KMLSFWQTQIKPFQ-UHFFFAOYSA-N |
SMILES canonique |
CSI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
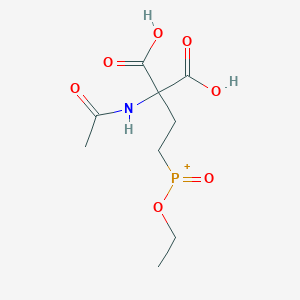
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
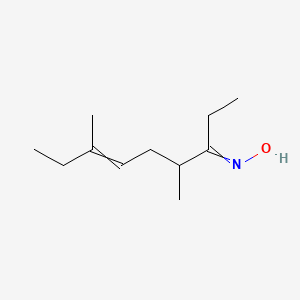
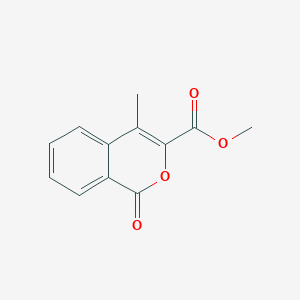

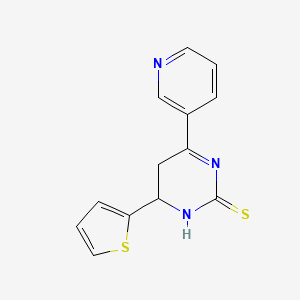
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
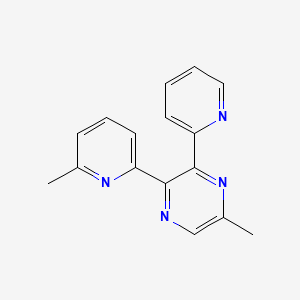
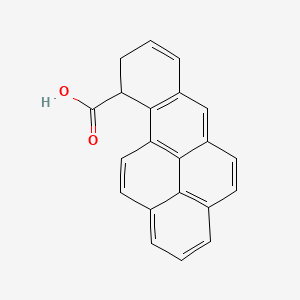
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
